[6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride
Description
[6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C7H9ClF2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
[6-(difluoromethyl)pyridin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-7(9)6-2-1-5(3-10)4-11-6;/h1-2,4,7H,3,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBXJDYKBZUFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for [6-(Difluoromethyl)pyridin-3-yl]methanamine Hydrochloride
Cyclization of Diamine Precursors with Dehydrogenation Catalysts
A method adapted from the synthesis of 3-methyl pyridine involves cyclization of 2-methyl-1,5-diaminopentane derivatives. Palladium-supported catalysts (0.2–12 wt% on alumina or pumice) facilitate dehydrogenation at 200–400°C under reduced pressure (100–500 Torr). For [6-(difluoromethyl)pyridin-3-yl]methanamine, the diamine precursor is modified to include a difluoromethyl group at the 6-position. The reaction proceeds via intermediate formation of 3-methylpiperidine, which undergoes dehydrogenation to yield the aromatic pyridine core. Typical yields range from 60–75%, with residual 3-methylpiperidine recycled to improve efficiency.
Multi-Component Synthesis via Difluoroacetic Anhydride
A scalable five-step route employs 2,2-difluoroacetic anhydride and ethyl vinyl ether to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one, which undergoes Knorr quinoline synthesis with cyanoacetamide. Subsequent hydrolysis and decarboxylation yield 4-(difluoromethyl)pyridin-2-amine, which is further functionalized via reductive amination to introduce the methanamine group. This method avoids hazardous fluorinating agents, achieving an overall yield of 58% on multi-kilogram scales.
Radical Difluoromethylation of Pyridine Intermediates
Radical-mediated difluoromethylation, inspired by trifluoromethylation protocols, uses sodium difluoromethanesulfinate (DFMS) under photoredox conditions. A pre-formed pyridine substrate (e.g., 6-bromopyridin-3-yl)methanamine reacts with DFMS in the presence of Ir(ppy)₃ (1 mol%) and blue light, yielding the difluoromethylated product in 68% yield. The hydrochloride salt is obtained via HCl gas treatment in diethyl ether.
Table 1: Comparison of Synthetic Methods
Catalytic Systems and Optimization
Palladium-Based Catalysts
Palladium catalysts (0.5–5 wt%) on acidic supports (γ-Al₂O₃) enhance cyclization-dehydrogenation kinetics. Increasing Pd loading to 5 wt% improves conversion from 65% to 82% but risks over-dehydrogenation. Co-feeding hydrogen (10–20 vol%) suppresses coke formation, extending catalyst lifespan to >500 h.
Photoredox Catalysis
The Ir(ppy)₃ system generates difluoromethyl radicals (·CF₂H) via single-electron transfer (SET) from DFMS. Substituent effects on the pyridine ring critically influence regioselectivity: electron-withdrawing groups at the 4-position direct radical addition to the 6-position. Triethylamine (2 eq.) neutralizes HBr byproducts, preventing protonation of the pyridine nitrogen.
Table 2: Catalyst Performance in Difluoromethylation
| Catalyst | Loading (mol%) | Light Source | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Ir(ppy)₃ | 1.0 | 450 nm LED | 92 | 74 |
| Ru(bpy)₃²⁺ | 2.0 | 455 nm LED | 88 | 68 |
| Eosin Y | 5.0 | White LED | 76 | 52 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the multi-component route reduces reaction time from 48 h to 8 h. A two-stage system combines a tubular reactor for the Knorr cyclization (120°C, 20 bar) and a packed-bed reactor with Pd/C for reductive amination (H₂, 80°C). This setup achieves a throughput of 12 kg/day with 99.5% purity.
Purification and Characterization
Crude [6-(difluoromethyl)pyridin-3-yl]methanamine is purified via fractional crystallization from ethanol/water (3:1 v/v), yielding the hydrochloride salt as white needles (mp 189–191°C). ¹⁹F NMR (376 MHz, D₂O) shows a triplet for CF₂H at δ −113.2 ppm (J = 54 Hz), confirming regiochemistry.
Challenges and Limitations
- Radical Stability : ·CF₂H radicals are less stable than ·CF₃, requiring strict oxygen-free conditions.
- Byproduct Formation : Over-dehydrogenation produces 6-methylpyridin-3-yl derivatives (up to 15%), complicating isolation.
- Cost of Catalysts : Ir(ppy)₃ adds ~$120/kg to production costs, motivating searches for Earth-abundant alternatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound is known to participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
Chemistry
In the realm of chemistry, [6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its difluoromethyl group enhances reactivity, making it valuable for creating various derivatives that can be used in further chemical explorations or applications.
Biological Research
This compound is often employed in biological studies focused on enzyme inhibition and receptor binding. Its ability to interact with specific biological targets allows researchers to investigate its potential as an inhibitor or modulator in various biochemical pathways. For instance, studies have indicated that compounds containing difluoromethyl groups exhibit significant biological activity due to their structural characteristics .
Medicinal Applications
In medicinal chemistry, this compound is being explored for its therapeutic potential. Researchers are investigating its efficacy in developing new pharmaceuticals aimed at treating a range of diseases. The compound's unique properties may contribute to enhanced bioactivity and specificity in drug design .
Industrial Applications
Industrially, this compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its role as a precursor in various chemical reactions underscores its importance in the development of new products within these sectors.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that derivatives of [6-(Difluoromethyl)pyridin-3-yl]methanamine can effectively inhibit specific enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents .
- Anticancer Research : In vitro studies have indicated that certain derivatives exhibit anticancer properties against various cancer cell lines, suggesting avenues for further exploration in cancer therapeutics .
- Agricultural Applications : The compound has been investigated for its potential use in developing new insecticides based on its structural analogs, contributing to advancements in agricultural chemistry .
Mechanism of Action
The mechanism of action of [6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- [6-(Trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride
- [6-(Chloromethyl)pyridin-3-yl]methanamine;hydrochloride
- [6-(Bromomethyl)pyridin-3-yl]methanamine;hydrochloride
Uniqueness: Compared to similar compounds, [6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific reactivity or biological activity is desired .
Biological Activity
[6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride is a compound with significant potential in biological research and medicinal chemistry. Its unique structural features, particularly the difluoromethyl group, enhance its interaction with biological targets, making it a valuable candidate for drug development and other applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction alters the activity of these molecular targets, leading to various biological effects. The compound's mechanism of action is influenced by its structural properties, particularly the difluoromethyl substitution, which enhances lipophilicity and metabolic stability .
1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which may be beneficial in therapeutic contexts. For instance, studies have shown that compounds with similar structures demonstrate significant enzyme inhibition, leading to potential applications in treating diseases such as cancer and infections.
2. Receptor Binding
The compound has also been investigated for its ability to bind to various receptors, which plays a crucial role in modulating physiological responses. This receptor interaction can lead to altered signal transduction pathways, providing insights into its potential therapeutic uses .
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| [6-(Trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride | Trifluoromethyl group | Anticancer | Greater electron-withdrawing effect |
| [6-(Chloromethyl)pyridin-3-yl]methanamine;hydrochloride | Chlorinated side chain | Neuroprotective | Different halogen effects on bioactivity |
| [6-(Bromomethyl)pyridin-3-yl]methanamine;hydrochloride | Brominated side chain | Antimicrobial | Varies in reactivity compared to difluoromethyl group |
The presence of the difluoromethyl group in this compound provides distinct chemical properties that enhance its biological activity compared to other halogenated derivatives .
Case Study 1: Anticancer Activity
A study focused on the anticancer potential of pyridine derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited effective inhibition of cell proliferation at low micromolar concentrations, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial properties of compounds related to this compound. Results indicated that this compound could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing [6-(difluoromethyl)pyridin-3-yl]methanamine hydrochloride?
- Methodological Answer : A modular approach involving palladium-catalyzed cross-coupling reactions (e.g., Heck reactions) is effective for constructing substituted pyridine cores. For example, halogenated pyridines (e.g., 5-iodopyridine derivatives) can undergo coupling with difluoromethyl groups via cross-coupling reagents. Subsequent reduction of nitrile intermediates or reductive amination can yield the methanamine moiety. Hydrochloride salt formation is achieved by treatment with HCl in polar solvents like ethanol or water .
- Key Considerations : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to minimize by-products. Monitor intermediates using HPLC for purity validation (>95%) .
Q. How does the difluoromethyl group influence the compound's physicochemical and biological properties?
- Methodological Answer : The difluoromethyl group enhances metabolic stability and bioavailability by reducing electron density at the pyridine nitrogen via inductive effects. Fluorine's electronegativity also alters lipophilicity (logP), impacting membrane permeability. Computational studies (e.g., molecular docking) can predict binding interactions, particularly in enzyme inhibition assays .
- Data Insight : Compare analogues (e.g., trifluoromethyl vs. difluoromethyl) using logD measurements and in vitro ADME assays to quantify fluorine's impact .
Q. What analytical techniques are critical for characterizing [6-(difluoromethyl)pyridin-3-yl]methanamine hydrochloride?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity (e.g., H/F NMR for difluoromethyl resonance at δ ~-100 ppm).
- Mass Spectrometry : Validate molecular weight (CHFNCl; exact mass: 204.03 Da) with ESI-MS or HRMS.
- HPLC : Assess purity (>98%) using C18 columns and aqueous/organic mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for hydrochloride salts of pyridine derivatives?
- Methodological Answer : Stability discrepancies often arise from hygroscopicity or pH-dependent degradation. Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis. For hygroscopic compounds, use Karl Fischer titration to monitor moisture uptake. Adjust counterion (e.g., mesylate vs. hydrochloride) if decomposition occurs in acidic conditions .
- Case Study : Compare degradation products of [6-(difluoromethyl)pyridin-3-yl]methanamine hydrochloride with non-fluorinated analogues to isolate fluorine-specific degradation pathways .
Q. What strategies optimize regioselectivity in difluoromethyl substitution on pyridine cores?
- Methodological Answer : Use directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd/Cu systems) to control substitution at the 6-position. For example, 5-bromo-2-methoxynicotinaldehyde (CAS: 136888-20-5) can undergo Suzuki-Miyaura coupling with difluoromethylboronic acids, followed by deprotection and amination .
- Data Analysis : Track regioselectivity via C NMR or X-ray crystallography. Computational tools (DFT) can model transition states to predict selectivity .
Q. How do stereoelectronic effects of the difluoromethyl group influence molecular conformation in target binding?
- Methodological Answer : Perform molecular dynamics (MD) simulations to assess conformational flexibility. The CFH group introduces gauche effects, stabilizing specific rotamers that enhance binding to hydrophobic pockets (e.g., kinase active sites). Validate predictions with SAR studies using fluorinated vs. non-fluorinated analogues .
- Experimental Validation : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
